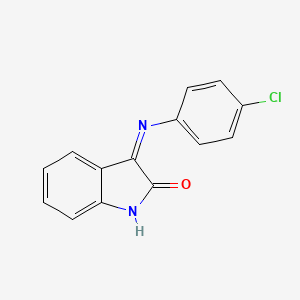

3-((4-Chlorophenyl)imino)indolin-2-one

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)imino-1H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)17-14(13)18/h1-8H,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOOLXVTWFEFNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)Cl)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350547 |

Source

|

| Record name | 3-(4-chlorophenyl)imino-1H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49672082 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57644-24-3 |

Source

|

| Record name | 3-(4-chlorophenyl)imino-1H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((4-CHLOROPHENYL)IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-((4-Chlorophenyl)imino)indolin-2-one chemical properties and structure

An In-Depth Technical Guide to 3-((4-Chlorophenyl)imino)indolin-2-one: Structure, Properties, and Therapeutic Potential

Executive Summary: This guide provides a comprehensive technical overview of 3-((4-Chlorophenyl)imino)indolin-2-one, a heterocyclic compound belonging to the isatin Schiff base family. Isatin and its derivatives represent a "privileged scaffold" in medicinal chemistry, renowned for a wide spectrum of pharmacological activities. This document details the chemical structure, physicochemical properties, a validated synthesis protocol, and the significant biological potential of the title compound. Drawing from extensive research on the indolin-2-one core, we explore its probable mechanism of action as a kinase inhibitor, a pathway central to anticancer therapy. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage the therapeutic promise of novel isatin derivatives.

Introduction: The Significance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound found in mammalian tissues that has captivated chemists and pharmacologists for over a century.[1] Its unique structural features, including a reactive ketone at the C-3 position and an amide moiety, make it a versatile precursor for synthesizing a vast array of biologically active molecules.[2] When the C-3 ketone of isatin is condensed with a primary amine, it forms a Schiff base, characterized by an azomethine or imine group (C=N). This transformation is a powerful strategy in medicinal chemistry, as the resulting imine group is often crucial for biological activity, potentially enhancing the pharmacological profile of the parent molecule through mechanisms like hydrogen bonding with cellular targets.[2] Isatin-based Schiff bases are reported to possess a remarkable range of activities, including antimicrobial, anticonvulsant, anti-inflammatory, antiviral, and potent anticancer properties.[1][3]

Chemical Identity and Structure

3-((4-Chlorophenyl)imino)indolin-2-one is a specific isatin Schiff base derivative. Its structure is formed by the fusion of two key pharmacophores: the indolin-2-one core and a 4-chlorophenyl ring, linked by an imine bridge.

-

IUPAC Name: 3-((4-chlorophenyl)imino)indolin-2-one

-

Core Structure: The molecule is built on the isatin (indoline-2,3-dione) framework.

-

Key Functional Groups:

-

Indolin-2-one: A bicyclic system containing a benzene ring fused to a five-membered lactam (cyclic amide) ring.

-

Imine (Schiff Base): A carbon-nitrogen double bond (C=N) at the C-3 position, which is often critical for biological interactions.[4]

-

4-Chlorophenyl Group: A benzene ring substituted with a chlorine atom at the para position. The halogen substitution can significantly influence the molecule's lipophilicity and electronic properties, often enhancing its biological efficacy.

-

The presence of these distinct chemical features suggests a high potential for targeted biological activity, a hallmark of the indolin-2-one class of compounds.

Physicochemical and Spectroscopic Properties

While specific experimental data for the title compound is not aggregated in a single public source, its properties can be reliably predicted based on its structure and data from closely related analogues.

| Property | Value / Expected Characteristics | Source / Rationale |

| Molecular Formula | C₁₄H₉ClN₂O | Based on structural analysis. |

| Molecular Weight | 256.69 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colored crystalline solid (e.g., yellow, orange, or red). | Typical for isatin Schiff bases. |

| Solubility | Generally soluble in polar organic solvents like DMSO, DMF, and ethanol; sparingly soluble in water. | Common for heterocyclic compounds of this nature. |

| IR Spectroscopy (cm⁻¹) | Expected peaks around 3200-3400 (N-H stretch), 1700-1730 (C=O, amide carbonyl), 1610-1630 (C=N, imine), and 750-850 (C-Cl stretch). | Characteristic absorptions for the functional groups present.[5] |

| ¹H NMR Spectroscopy (δ, ppm) | Aromatic protons expected in the range of 6.8-8.0 ppm. A singlet for the indole N-H proton is expected at >10 ppm. | Based on spectral data of similar structures.[5] |

| ¹³C NMR Spectroscopy (δ, ppm) | Carbonyl carbon (C=O) signal expected around 163-167 ppm. Imine carbon (C=N) signal around 150-158 ppm. Aromatic carbons from 110-150 ppm. | Based on spectral data of analogous compounds.[6][7] |

Synthesis and Reaction Mechanism

The synthesis of 3-((4-Chlorophenyl)imino)indolin-2-one is a classic example of Schiff base formation via a condensation reaction. The methodology is robust, high-yielding, and straightforward, making the compound readily accessible for research purposes.

Experimental Protocol: Synthesis of 3-((4-Chlorophenyl)imino)indolin-2-one

This protocol is adapted from general procedures for the synthesis of isatin Schiff bases.[4][6]

-

Reactant Preparation: In a round-bottom flask, dissolve isatin (1.0 equivalent) in absolute ethanol. In a separate container, dissolve 4-chloroaniline (1.0 equivalent) in a minimal amount of absolute ethanol.

-

Reaction Initiation: Add the 4-chloroaniline solution dropwise to the stirring isatin solution at room temperature.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid serves to protonate the carbonyl oxygen of isatin, thereby increasing the electrophilicity of the C-3 carbon and facilitating the nucleophilic attack by the primary amine.

-

Reflux: Equip the flask with a condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The colored product will typically precipitate out of the solution. The precipitation can be further encouraged by placing the flask in an ice bath.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials.

-

Drying and Characterization: Dry the purified product in a vacuum oven. The final compound should be characterized by determining its melting point and using spectroscopic methods (IR, NMR, Mass Spectrometry) to confirm its structure.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 3-((4-Chlorophenyl)imino)indolin-2-one.

Biological Activities and Potential Applications

The indolin-2-one scaffold is a cornerstone of modern drug discovery, most notably in oncology. Derivatives have been successfully developed as potent inhibitors of protein kinases.[8] Isatin Schiff bases have demonstrated a wide array of biological activities, suggesting that 3-((4-Chlorophenyl)imino)indolin-2-one is a strong candidate for further investigation.

-

Anticancer Activity: This is the most prominent potential application. Many 3-substituted indolin-2-one derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and EGFR, which are critical for tumor growth and angiogenesis (the formation of new blood vessels).[8][9][10] Several synthesized isatin derivatives have shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical), MCF-7 (breast), and A549 (lung).[10][11]

-

Antimicrobial Activity: Schiff bases of isatin have been reported to exhibit moderate to good activity against a range of Gram-positive and Gram-negative bacteria.[2] The imine linkage is often implicated in the mechanism of action, potentially interfering with microbial cell wall synthesis or other essential cellular processes.

-

Anticonvulsant and Anti-inflammatory Activity: Various studies have highlighted the potential of isatin derivatives in treating central nervous system disorders and inflammation.[1]

Postulated Mechanism of Action: Kinase Inhibition

The most well-documented mechanism of action for anticancer indolin-2-ones is the inhibition of protein kinases.[8] These enzymes function by transferring a phosphate group from ATP to a protein substrate, a fundamental process in cellular signaling. In many cancers, RTKs are overactive, leading to uncontrolled cell proliferation and survival.

3-((4-Chlorophenyl)imino)indolin-2-one, by its structural similarity to known kinase inhibitors like Sunitinib, is postulated to function as a competitive inhibitor at the ATP-binding site of RTKs.[10] By occupying this pocket, the compound prevents ATP from binding, thereby blocking the phosphorylation event and shutting down the downstream signaling cascade that promotes cancer cell growth and angiogenesis.

Simplified RTK Signaling Pathway and Point of Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.

Conclusion

3-((4-Chlorophenyl)imino)indolin-2-one is a synthetically accessible heterocyclic compound with significant therapeutic potential. As a member of the isatin Schiff base family, it benefits from a "privileged" structural framework known to interact with various biological targets. Its strong resemblance to established kinase inhibitors makes it a compelling candidate for development as an anticancer agent. Further in-vitro and in-vivo studies are warranted to fully elucidate its biological activity profile and confirm its mechanism of action, paving the way for its potential inclusion in next-generation drug discovery pipelines.

References

- Shakir, T. H., & Al-Bayati, R. I. H. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy, 11(12), 1709-1718. [Link]

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(3), 1584-1595. [Link]/.pdf)

- Abdel-Rahman, A. A. H., Abdel-Megied, A. E. S., El-Gohary, N. S., & El-Sayed, W. A. (2023). Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations. Scientific Reports, 13(1), 4652. [Link]

- Jassim, A. M. (2022). Synthesis, Characterization and Biological Activity Study of some New Metal Ions Complexes with Schiff's Bases Derived from Isatin With 2-Aminobenzohydrazide. Chemical Methodologies, 6(2), 160-170. [Link]

- Sridhar, S. K., Pandeya, S. N., Stables, J. P., & Ramesh, A. (2002). Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives. Journal of Pharmaceutical and Pharmacological Sciences, 5(2), 141-146. [Link]

- Wang, M., et al. (2011). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 16(11), 9313-9326. [Link]

- Wang, M., et al. (2011). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 16(11), 9313-9326. [Link]

- Kumar, G. V., et al. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 21(3), 247-253. [Link]

- Wang, M., et al. (2011). Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties. Molecules, 16(11), 9313-9326. [Link]

- PubChem. (n.d.). 2h-indol-2-one, 3-[[4-amino-5-[(4-chlorophenyl)methyl]-2-pyrimidinyl]amino]-1-[[bis(phenylmethyl)amino]methyl]-5-fluoro-1,3-dihydro-. Retrieved from [Link]

- Amanote Research. (n.d.). 3-(4-Hydroxyphenylimino)indolin-2-One - Acta. Retrieved from [Link]

- Oishi, S., et al. (2007). Synthesis of Indolin-3-ones and Tetrahydro-4-quinolones from α-Imino Esters. European Journal of Organic Chemistry, 2007(18), 2946-2950. [Link]

- El-Gohary, N. S., & Shaaban, M. I. (2017). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 22(9), 1433. [Link]

- Chen, J., et al. (2010). 3-(4-Hydroxyphenylimino)indolin-2-one. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1055. [Link]

- Adesina, K. A., & Sojinu, O. S. (2025). Crystal structure of (E)-3-Chloro-4-((4-chlorophenyl)imino)cyclohexa-2,5-dien-1-one, C12H7Cl2NO. Discover Chemistry, 2, 309. [Link]

- Kumar, D., et al. (2022). Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. ACS Omega, 7(20), 17351-17366. [Link]

- Chemsrc. (n.d.). 3-(4-Chlorophenyl)-1-isoindolinone. Retrieved from [Link]

- Chen, J., et al. (2010). 3-(4-Hydroxy-phenyl-imino)indolin-2-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1055. [Link]

- Ghorab, M. M., et al. (2017). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1043-1055. [Link]

- Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 91-95. [Link]

- Journal of Neonatal Surgery. (2025). Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One. Retrieved from [Link]

- Reich, H. J. (2020). NMR Spectroscopy. Organic Chemistry Data. Retrieved from [Link]

- Kumar, D., et al. (2022). Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. Molecules, 27(19), 6688. [Link]

- Filimonov, D. A., et al. (2025). Synthesis, structure, ionochromic and cytotoxic properties of new 2-(indolin-2-yl)-1,3-tropolones. Beilstein Journal of Organic Chemistry, 21, 239-249. [Link]

- Park, J. E., et al. (2022). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. RSC Medicinal Chemistry, 13(5), 534-548. [Link]

- Siddiqui, N., et al. (2015). Synthesis, Biological Activity, and Docking Study of Novel Isatin Coupled Thiazolidin-4-one Derivatives as Anticonvulsants. Archiv der Pharmazie, 348(3), 186-197. [Link]

- PubChem. (n.d.). 3-(4-chlorophenyl)-1-(4-toluidino)-1H-pyrrole-2,5-dione. Retrieved from [Link]

- Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]

- Mary, Y. S., & Panicker, C. Y. (2019). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Journal of Physics: Conference Series, 1171, 012021. [Link]

- ResearchGate. (n.d.). IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. Retrieved from [Link]

- Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]

- SpectraBase. (n.d.). 2-[(4-Chlorophenyl)imino]-3-(2-furylmethyl)-1,3-thiazolan-4-one. Retrieved from [Link]

Sources

- 1. Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. researchgate.net [researchgate.net]

- 4. chemmethod.com [chemmethod.com]

- 5. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties [mdpi.com]

- 11. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Novel Isatin Schiff Bases

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathways for novel isatin Schiff bases, a class of compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities. As a senior application scientist, this document is structured to offer not just procedural steps, but also a deep understanding of the underlying chemical principles, empowering researchers to make informed decisions in their synthetic endeavors.

The Isatin Core: A Privileged Scaffold in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound possessing a unique combination of a lactam and a keto-carbonyl group.[1] This structural feature makes it an excellent starting material for the synthesis of a wide array of heterocyclic compounds.[2][3] The reactivity of the C3-carbonyl group, in particular, allows for facile condensation reactions with primary amines to form the characteristic azomethine (-C=N-) linkage of a Schiff base.[4][5] Isatin and its derivatives have been reported to exhibit a remarkable range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[2][6] The formation of a Schiff base at the C3-position often enhances or modifies these biological activities, making the synthesis of novel isatin Schiff bases a key strategy in drug discovery.[3]

The Cornerstone of Synthesis: The Condensation Reaction

The fundamental reaction for the synthesis of isatin Schiff bases is the condensation of the C3-carbonyl group of isatin with a primary amine.[4][5] This reaction, at its core, is a nucleophilic addition-elimination process.

The General Reaction Mechanism

The formation of an isatin Schiff base typically proceeds through a two-step mechanism:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon of the C3-carbonyl group of the isatin ring. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[3][4]

-

Dehydration: The carbinolamine intermediate is generally unstable and undergoes dehydration (loss of a water molecule) to form the stable imine or azomethine group, which constitutes the Schiff base.[3][4] This step is often the rate-determining step and can be facilitated by the presence of a catalyst.

Below is a diagram illustrating the general mechanism for isatin Schiff base formation.

Sources

- 1. Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. actascientific.com [actascientific.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

The Biological Versatility of 3-((4-Chlorophenyl)imino)indolin-2-one: A Technical Guide for Researchers

An In-Depth Exploration of a Promising Scaffold in Drug Discovery

Introduction: The Indolin-2-one Core and Its Therapeutic Potential

The indolin-2-one scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds. Its inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide focuses on a specific derivative, 3-((4-Chlorophenyl)imino)indolin-2-one, and explores its potential biological activities, drawing upon the established knowledge of related isatin-based compounds. While direct and extensive research on this particular molecule is emerging, this document serves as a comprehensive resource for researchers and drug development professionals by synthesizing existing data on analogous structures and outlining robust methodologies for its evaluation.

The isatin core, chemically known as 1H-indole-2,3-dione, is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The reactivity of the C3-carbonyl group allows for condensation reactions with various amines to form Schiff bases, such as the title compound. The introduction of a 4-chlorophenylimino moiety at the C3 position is anticipated to significantly influence the molecule's electronic and steric properties, thereby modulating its interaction with biological targets. The presence of the chlorine atom, an electron-withdrawing group, on the phenyl ring is a key feature that has been shown in related structures to enhance biological activities, including anticancer and antimicrobial effects.[1]

This guide will delve into the synthetic pathways, potential anticancer, antimicrobial, and anti-inflammatory activities of 3-((4-Chlorophenyl)imino)indolin-2-one. It will provide detailed experimental protocols, data presentation formats, and visual representations of key concepts to empower researchers in their investigation of this promising compound.

Synthesis and Characterization: A Practical Approach

The synthesis of 3-((4-Chlorophenyl)imino)indolin-2-one is typically achieved through a straightforward condensation reaction between isatin (1H-indole-2,3-dione) and 4-chloroaniline. This reaction is often carried out in a protic solvent, such as ethanol or methanol, and may be catalyzed by a few drops of glacial acetic acid to facilitate the imine formation.

Experimental Protocol: Synthesis of 3-((4-Chlorophenyl)imino)indolin-2-one

Materials:

-

Isatin

-

4-Chloroaniline

-

Ethanol (or Methanol)

-

Glacial Acetic Acid

-

Reflux condenser

-

Heating mantle

-

Beakers, flasks, and other standard laboratory glassware

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of isatin and 4-chloroaniline in a minimal amount of ethanol.

-

To this solution, add a catalytic amount (2-3 drops) of glacial acetic acid.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux for a period of 2-4 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The resulting solid product is then collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Characterization: The synthesized compound should be thoroughly characterized to confirm its structure and purity using various spectroscopic techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the C=O of the indolinone ring, the C=N of the imine, and the C-Cl of the chlorophenyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The indolin-2-one scaffold is a cornerstone in the development of kinase inhibitors, a class of targeted anticancer agents.[2] The structural similarity of 3-((4-Chlorophenyl)imino)indolin-2-one to known tyrosine kinase inhibitors suggests its potential as an anticancer agent. The presence of the 4-chlorophenyl group is of particular interest, as halogen substitutions on the phenyl ring of similar indolin-2-one derivatives have been shown to enhance cytotoxic activity against various cancer cell lines.[1]

Mechanism of Action: Potential Pathways

The anticancer activity of this compound could be mediated through various mechanisms, including:

-

Inhibition of Protein Kinases: Many indolin-2-one derivatives are known to be potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and EGFR, which are crucial for tumor angiogenesis and cell proliferation.[2] The 3-((4-Chlorophenyl)imino)indolin-2-one could potentially bind to the ATP-binding site of these kinases, thereby inhibiting their downstream signaling pathways.

-

Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and activating caspases.

-

Cell Cycle Arrest: It could potentially arrest the cell cycle at different phases (e.g., G1, S, or G2/M), preventing the cancer cells from dividing and proliferating.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of a compound by measuring the metabolic activity of cells.[3]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)[1][4]

-

Normal (non-cancerous) cell line (e.g., HEK293) for selectivity assessment

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

3-((4-Chlorophenyl)imino)indolin-2-one (test compound)

-

Doxorubicin or Cisplatin (positive control)

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer and normal cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound and the positive control in the complete medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Data Presentation: In Vitro Cytotoxicity

The results of the MTT assay should be summarized in a table to clearly present the IC₅₀ values of 3-((4-Chlorophenyl)imino)indolin-2-one against different cell lines.

| Cell Line | Compound | IC₅₀ (µM) |

| MCF-7 | 3-((4-Chlorophenyl)imino)indolin-2-one | Hypothetical Value |

| (Breast Cancer) | Doxorubicin | Reference Value |

| HepG2 | 3-((4-Chlorophenyl)imino)indolin-2-one | Hypothetical Value |

| (Liver Cancer) | Doxorubicin | Reference Value |

| A549 | 3-((4-Chlorophenyl)imino)indolin-2-one | Hypothetical Value |

| (Lung Cancer) | Doxorubicin | Reference Value |

| HEK293 | 3-((4-Chlorophenyl)imino)indolin-2-one | Hypothetical Value |

| (Normal) | Doxorubicin | Reference Value |

Note: The IC₅₀ values are hypothetical and need to be determined experimentally.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Isatin and its derivatives have been reported to possess a wide range of antimicrobial activities against various pathogenic bacteria and fungi.[5][6][7] The imine linkage and the presence of the chlorophenyl group in 3-((4-Chlorophenyl)imino)indolin-2-one are structural features that could contribute to its antimicrobial potential.

Mechanism of Action: Potential Targets

The antimicrobial action of this compound might involve:

-

Inhibition of Essential Enzymes: The compound could inhibit microbial enzymes that are crucial for cell wall synthesis, DNA replication, or protein synthesis.

-

Disruption of Cell Membrane Integrity: It may interact with the microbial cell membrane, leading to increased permeability and leakage of cellular contents.

-

Interference with Biofilm Formation: The compound might prevent the formation of biofilms, which are communities of microorganisms that are often more resistant to antimicrobial agents.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[8]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli, Pseudomonas aeruginosa - Gram-negative)[5][8]

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)[6]

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

3-((4-Chlorophenyl)imino)indolin-2-one (test compound)

-

Ciprofloxacin (antibacterial control) and Fluconazole (antifungal control)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound and control drugs in the appropriate broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (broth with inoculum but no drug) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

Data Presentation: Antimicrobial Activity

The MIC values of 3-((4-Chlorophenyl)imino)indolin-2-one against various microbial strains should be presented in a clear and concise table.

| Microorganism | Compound | MIC (µg/mL) |

| Gram-positive Bacteria | ||

| Staphylococcus aureus | 3-((4-Chlorophenyl)imino)indolin-2-one | Hypothetical Value |

| Ciprofloxacin | Reference Value | |

| Bacillus subtilis | 3-((4-Chlorophenyl)imino)indolin-2-one | Hypothetical Value |

| Ciprofloxacin | Reference Value | |

| Gram-negative Bacteria | ||

| Escherichia coli | 3-((4-Chlorophenyl)imino)indolin-2-one | Hypothetical Value |

| Ciprofloxacin | Reference Value | |

| Pseudomonas aeruginosa | 3-((4-Chlorophenyl)imino)indolin-2-one | Hypothetical Value |

| Ciprofloxacin | Reference Value | |

| Fungi | ||

| Candida albicans | 3-((4-Chlorophenyl)imino)indolin-2-one | Hypothetical Value |

| Fluconazole | Reference Value | |

| Aspergillus niger | 3-((4-Chlorophenyl)imino)indolin-2-one | Hypothetical Value |

| Fluconazole | Reference Value |

Note: The MIC values are hypothetical and need to be determined experimentally.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain indolin-2-one derivatives have demonstrated significant anti-inflammatory properties.[9] The mechanism often involves the inhibition of key inflammatory mediators and signaling pathways.

Mechanism of Action: Potential Targets

The anti-inflammatory effects of 3-((4-Chlorophenyl)imino)indolin-2-one could be attributed to:

-

Inhibition of Pro-inflammatory Enzymes: The compound may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.

-

Suppression of Pro-inflammatory Cytokines: It could reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[9]

-

Modulation of Inflammatory Signaling Pathways: The compound might interfere with key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play a central role in the inflammatory response.[9]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[9]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM medium

-

3-((4-Chlorophenyl)imino)indolin-2-one (test compound)

-

Dexamethasone or Indomethacin (positive control)

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated only with LPS and a basal group with untreated cells.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of inhibition of NO production by the test compound compared to the LPS-only treated group.

Visualizing the Concepts: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in DOT language, which can be rendered using Graphviz.

General Synthetic Pathway

Caption: Synthesis of 3-((4-Chlorophenyl)imino)indolin-2-one.

Anticancer Activity Workflow

Caption: Potential Inhibition of Inflammatory Pathways.

Conclusion and Future Directions

While dedicated research on 3-((4-Chlorophenyl)imino)indolin-2-one is still in its early stages, the existing literature on related indolin-2-one derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the 4-chlorophenylimino moiety is a key structural feature that is likely to confer significant biological activity. This technical guide provides a comprehensive framework for researchers to synthesize, characterize, and evaluate the anticancer, antimicrobial, and anti-inflammatory properties of this promising compound.

Future research should focus on a systematic evaluation of its biological activities using the methodologies outlined in this guide. Determining the specific molecular targets and elucidating the detailed mechanisms of action will be crucial for its further development. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, could lead to the identification of even more potent and selective compounds. Ultimately, the exploration of 3-((4-Chlorophenyl)imino)indolin-2-one and its derivatives could pave the way for the discovery of novel therapeutic agents to address unmet medical needs in cancer, infectious diseases, and inflammatory disorders.

References

- Choonara, Y. E., Pillay, V., Danckwerts, M. P., & Ndesendo, V. M. K. (2004). Isatin-derived Antibacterial and Antifungal Compounds and Their Transition Metal Complexes. PubMed.

- Sreenivasa, M., Jayachandran, E., & Kumar, K. A. (Year not available).

- Pervez, H., Iqbal, M. S., Tahir, M. Y., & Nasim, F. H. (2008). In vitro cytotoxic, antibacterial, antifungal and urease inhibitory activities of some N4- substituted isatin-3-thiosemicarbazones. Taylor & Francis Online.

- Raju, B., & Rao, A. (Year not available). SYNTHESIS, CHARACTERIZATION, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES OF ISATIN DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- Siddiqui, S. Z., Arshad, M. F., & Shaukat, A. (2022). Synthesis of isatin and its derivatives having antibacterial, antifungal and cytotoxic activities. Journal of the Chemical Society of Pakistan.

- Park, J. H., Lee, J. W., & Kim, Y. S. (2023).

- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. PMC.

- Request PDF. (2025). ChemInform Abstract: Synthesis and Anticancer Activity of Indolin-2-one Derivatives Bearing the 4-Thiazolidinone Moiety.

- Li, Y., Wang, Y., & Zhang, H. (2024).

- Kumar, A., Singh, R. K., & Singh, R. M. (2011). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)

- Ali, A. A., & Hussein, F. A. (Year not available).

- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. United Arab Emirates - Ministry of Health and Prevention.

- Yilmaz, I., & Cakir, U. A. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs.

- Kumar, A., & Singh, R. K. (2012). Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. PubMed.

- Park, J. H., Lee, J. W., & Kim, Y. S. (2023).

- Kumar, A., Singh, A. K., Singh, H., Vijayan, V., Kumar, D., Naik, J., ... & Kumar, P. (2025). Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One.

- Raj, V., & Kumar, V. (2025). RESEARCH ARTICLE Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)- 2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. International Journal of Pharmaceutical Sciences and Research.

- Ionescu, M., et al. (Year not available). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- Zlatanova, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI.

- Zlatanova, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed.

- Ceylan, S., & Küçükoğlu, K. (2026). Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells.

- Kumar, S., & Kumar, A. (2015). Synthesis of some novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides and evaluation as antimicrobial agents. Taylor & Francis Online.

- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI.

- Kumar, M., et al. (2021). Spectral, Theoretical and Biological Studies of 3-((4-Mercaptophenyl)imino)-1-phenylindolin-2-one Schiff Base and Its Organotellurium(IV) Complexes. Asian Journal of Chemistry.

- Zlatanova, H., et al. (2025). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.

- Alsubari, A., Kandri Rodi, Y., & Essassi, E. M. (2024). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,n- (ALKANE-1,n-DIYL)BIS-(3-PHENYLHYDRAZONO (HYDROXYIMINO)-INDOLIN-2-ONE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry.

- Rasool, A., et al. (2025). (PDF) Arteannuin-B and (3-Chlorophenyl)-2-Spiroisoxazoline Derivative Exhibit Anti-Inflammatory Effects in LPS-Activated RAW 264.7 Macrophages and BALB/c Mice-Induced Proinflammatory Responses via Downregulation of NF-κB/P38 MAPK Signaling.

- Wang, Y., et al. (2025).

- Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry.

Sources

- 1. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pkheartjournal.com [pkheartjournal.com]

The Pharmacological Profile of Indolin-2-one and Isatin Derivatives: A Technical Guide for Drug Discovery

Abstract

The indolin-2-one and isatin scaffolds represent a cornerstone in medicinal chemistry, serving as privileged structures for the development of a multitude of therapeutic agents. Their inherent structural features, including a planar bicyclic system with strategically positioned hydrogen bond donors and acceptors, and multiple sites for chemical modification, have rendered them ideal templates for targeting a diverse array of biological macromolecules. This technical guide provides a comprehensive overview of the pharmacological profile of indolin-2-one and isatin derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies that unlock the chemical diversity of these scaffolds, explore their wide-ranging pharmacological activities with a focus on anticancer and anti-inflammatory properties, and elucidate the underlying mechanisms of action. This guide is designed to be a practical resource, offering detailed experimental protocols for the synthesis and biological evaluation of these compounds, alongside a critical analysis of structure-activity relationships (SAR) to inform future drug design efforts.

Introduction: The Enduring Legacy of Indolin-2-one and Isatin in Medicine

Isatin (1H-indole-2,3-dione) is a naturally occurring indole derivative first isolated in 1841 from the oxidation of indigo dye.[1] It is an endogenous compound found in various plants and has also been identified in mammalian tissues, where it is a metabolite of adrenaline.[1] The indolin-2-one (oxindole) core is a closely related structure, representing a reduced form of isatin, and is also a prevalent motif in numerous natural products and synthetic compounds with significant biological activity.[2]

The therapeutic potential of these scaffolds has been recognized for decades, leading to the development of several clinically approved drugs. A prime example is Sunitinib, an indolin-2-one derivative, which is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3] The journey from the natural product to a life-saving therapeutic underscores the immense potential held within the indolin-2-one and isatin frameworks. Their continued exploration is driven by their proven track record and the vast, yet to be fully tapped, chemical space they offer for the design of novel therapeutics against a wide range of diseases.[4]

Synthetic Strategies: Accessing Chemical Diversity

The pharmacological utility of indolin-2-one and isatin derivatives is intrinsically linked to the synthetic methodologies that enable their structural diversification. The core structures offer multiple reactive sites for modification, primarily at the N-1 position, the C-3 position of the indolin-2-one ring, and the aromatic ring.[5]

Synthesis of the Isatin Core: The Sandmeyer Reaction

A classic and widely used method for the synthesis of the isatin core is the Sandmeyer isatin synthesis.[5] This reaction involves the condensation of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the isatin.[1][5]

Experimental Protocol: Sandmeyer Isatin Synthesis [1][6]

-

Preparation of Isonitrosoacetanilide: Dissolve aniline (1 equivalent) in a solution of sodium sulfate in water. To this, add a solution of chloral hydrate (1.1 equivalents) and hydroxylamine hydrochloride (1.1 equivalents) in water. Heat the mixture until the reaction is complete (monitored by TLC). The isonitrosoacetanilide will precipitate upon cooling.

-

Cyclization: Isolate the isonitrosoacetanilide by filtration. Add the dried intermediate portion-wise to concentrated sulfuric acid, maintaining the temperature below 70°C. After the addition is complete, heat the mixture to 80-90°C for a short period.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The isatin product will precipitate and can be collected by filtration, washed with water, and recrystallized from a suitable solvent like glacial acetic acid or ethanol.

Key Reactions for Derivatization

2.2.1. N-Alkylation/N-Arylation

Modification at the N-1 position of the isatin or indolin-2-one ring is a common strategy to modulate lipophilicity and introduce functionalities for further elaboration.[7] This is typically achieved by deprotonation with a base followed by reaction with an alkyl or aryl halide.[7][8]

Experimental Protocol: N-Alkylation of Isatin [7][9]

-

Dissolve isatin (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.2-1.5 equivalents), and stir the mixture at room temperature for 30-60 minutes.

-

Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1-1.2 equivalents).

-

Heat the reaction mixture (typically 60-80°C) and monitor its progress by TLC.

-

After completion, pour the reaction mixture into cold water to precipitate the N-alkylated product, which can then be collected by filtration and purified by recrystallization.

2.2.2. Knoevenagel Condensation at C-3

The C-3 carbonyl group of isatin is highly reactive and readily undergoes condensation reactions with active methylene compounds in what is known as the Knoevenagel condensation. This reaction is a powerful tool for introducing a wide variety of substituents at this position, which is crucial for the biological activity of many indolin-2-one derivatives, including Sunitinib.[10][11]

Experimental Protocol: Knoevenagel Condensation of Isatin [11]

-

To a solution of isatin (1 equivalent) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1-1.2 equivalents) in a suitable solvent like ethanol or water, add a catalytic amount of a base (e.g., piperidine, triethylamine).

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by the formation of a colored product.

-

The product often precipitates directly from the reaction mixture and can be isolated by filtration. If not, the product can be obtained after removal of the solvent and purification by column chromatography or recrystallization.

2.2.3. Synthesis of Schiff and Mannich Bases

The C-3 carbonyl of isatin can also react with primary amines to form Schiff bases (imines).[12][13] The N-H of the isatin ring in these Schiff bases can then undergo a Mannich reaction with formaldehyde and a secondary amine to yield N-Mannich bases.[12] These derivatives have shown significant biological activities.[12]

Experimental Protocol: Synthesis of Isatin Schiff Bases [12]

-

Dissolve equimolar amounts of isatin and a primary aromatic amine in ethanol.

-

Add a catalytic amount of glacial acetic acid and reflux the mixture for several hours.

-

Upon cooling, the Schiff base product usually crystallizes out and can be collected by filtration.

Pharmacological Profile: A Spectrum of Therapeutic Potential

Indolin-2-one and isatin derivatives exhibit a remarkably broad range of pharmacological activities, a testament to their ability to interact with a multitude of biological targets.[4][14]

Anticancer Activity: Targeting the Hallmarks of Cancer

The most extensively studied therapeutic application of these scaffolds is in oncology.[4] Derivatives have been shown to target several key pathways involved in cancer progression.

3.1.1. Kinase Inhibition: A Dominant Mechanism

A primary mechanism of anticancer action for many indolin-2-one and isatin derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[10][15]

-

Receptor Tyrosine Kinases (RTKs): Indolin-2-one derivatives, exemplified by Sunitinib, are potent inhibitors of RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][10] Inhibition of these kinases disrupts tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[10]

-

Cyclin-Dependent Kinases (CDKs): Isatin and its derivatives have been shown to inhibit CDKs, which are key regulators of the cell cycle.[15] Inhibition of CDKs leads to cell cycle arrest, preventing cancer cell proliferation.[15]

Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2) [16]

-

Reagents: Recombinant human VEGFR-2 kinase domain, a suitable kinase buffer, ATP, and a VEGFR-2 specific substrate (e.g., a synthetic peptide).

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and add a detection reagent (e.g., ADP-Glo™) to quantify the amount of ADP produced, which is proportional to the kinase activity. f. Measure the signal (luminescence) using a microplate reader. g. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

3.1.2. Induction of Apoptosis

Many indolin-2-one and isatin derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[17] This can occur through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[15][17]

3.1.3. Cytotoxicity Data

The cytotoxic potential of these derivatives is typically evaluated using in vitro cell-based assays, such as the MTT assay, against a panel of cancer cell lines.[18]

Experimental Protocol: MTT Cytotoxicity Assay [8][18]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Selected Anticancer Activity of Indolin-2-one and Isatin Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Indolin-2-one | Sunitinib | Renal Cell Carcinoma (various) | Varies | VEGFR, PDGFR inhibitor | [3] |

| 3-(2-oxo-2-arylethylidene)indolin-2-one | PC-3 (Prostate) | 3.56 | Intrinsic Apoptosis | [17] | |

| 3-(2-oxo-2-arylethylidene)indolin-2-one | HCT-116 (Colon) | 2.93 | Intrinsic Apoptosis | [17] | |

| Isatin | Isatin-based Schiff Base | MCF-7 (Breast) | <10 | Not specified | [7] |

| Bis-isatin | HCT-116 (Colon) | 8.32 - 49.73 | Tubulin inhibition | [6] | |

| Isatin-thiosemicarbazone | HCT-116 (Colon) | Varies | Not specified | [3] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and some cancers. Indolin-2-one and isatin derivatives have emerged as promising anti-inflammatory agents.[5][9] Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways.

-

Inhibition of Pro-inflammatory Enzymes: Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the production of pro-inflammatory prostaglandins.[16]

-

Modulation of Inflammatory Signaling Pathways: A significant anti-inflammatory mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[19]

-

Reduction of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) contributes to inflammation.[5] Several indolin-2-one derivatives have been shown to inhibit iNOS expression and NO production.[5]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition) [5]

-

Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Griess Assay: After 24 hours, collect the cell culture supernatant. The amount of nitrite (a stable product of NO) in the supernatant is quantified using the Griess reagent, which forms a colored azo dye.

-

Measurement: Measure the absorbance of the colored solution using a microplate reader. A decrease in absorbance indicates inhibition of NO production.

Other Pharmacological Activities

Beyond their anticancer and anti-inflammatory properties, indolin-2-one and isatin derivatives have demonstrated a wide range of other biological activities, including:

-

Antimicrobial activity: Against various bacteria and fungi.[20]

-

Antiviral activity: Including activity against HIV.[4]

-

Anticonvulsant activity. [20]

-

Neuroprotective effects. [18]

Structure-Activity Relationships (SAR) and Future Directions

The extensive research into indolin-2-one and isatin derivatives has led to the elucidation of key structure-activity relationships that are crucial for the rational design of new and more potent therapeutic agents.

-

Substitution at C-3 of the Indolin-2-one Ring: This position is critical for the kinase inhibitory activity of many anticancer derivatives. The nature of the substituent directly influences the binding affinity to the ATP-binding pocket of the target kinase.[15]

-

Substitution on the Aromatic Ring: The introduction of substituents on the benzene ring of the indolin-2-one or isatin core can significantly impact activity. For example, halogen atoms can enhance lipophilicity and improve cell permeability.[3]

-

N-1 Substitution: As previously mentioned, modification at the N-1 position can modulate the physicochemical properties of the molecule, affecting its solubility, bioavailability, and overall pharmacological profile.[7]

The future of drug discovery with these scaffolds lies in the continued exploration of their vast chemical space. The development of novel synthetic methodologies, including multicomponent reactions and green chemistry approaches, will facilitate the creation of diverse libraries of compounds for high-throughput screening. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will enable the design of more selective and potent drugs with improved safety profiles. The integration of computational modeling and experimental validation will be instrumental in accelerating the journey from lead compound to clinical candidate.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological processes influenced by indolin-2-one and isatin derivatives, we present the following diagrams created using Graphviz.

Caption: A simplified workflow for the synthesis and derivatization of isatin.

Caption: Key anticancer mechanisms of indolin-2-one and isatin derivatives.

Caption: Major anti-inflammatory mechanisms of indolin-2-one and isatin derivatives.

References

-

da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324. [Link]

-

Medvedev, A. E., Clow, A., Sandler, M., & Glover, V. (1996). Isatin: a link between mood and sleep?. Neuroscience & Biobehavioral Reviews, 20(3), 329-333. [Link]

-

Vine, K. L., Matesic, L., & Locke, J. M. (2019). Isatin derivatives as anticancer agents. Anticancer agents in medicinal chemistry, 19(1), 32-54. [Link]

-

Jarrahpour, A., Khalili, D., De Clercq, E., Salmi, C., & Brunel, J. M. (2007). Synthesis, antibacterial, antifungal and antiviral activity evaluation of some new bis-Schiff bases of isatin and their derivatives. Molecules, 12(8), 1720-1730. [Link]

-

Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., ... & Schlessinger, J. (2003). Discovery of 5-[5-fluoro-2-oxo-1, 2-dihydroindol-(3Z)-ylidenemethyl]-2, 4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl) amide (sunitinib) as a potent and selective inhibitor of VEGF and PDGF receptor tyrosine kinases for the treatment of multi-targeted solid tumors. Journal of medicinal chemistry, 46(7), 1116-1119. [Link]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

-

Brideau, C., Kargman, S., Liu, S., Dallob, A. L., Ehrich, E. W., Rodger, I. W., & Chan, C. C. (1996). A human whole blood assay for clinical evaluation of biochemical efficacy of cyclooxygenase inhibitors. Inflammation Research, 45(2), 68-74. [Link]

-

Kamal, A., & Rao, A. V. S. (2009). Oxindole: a privileged scaffold in medicinal chemistry. Medicinal chemistry research, 18(7), 507-539. [Link]

-

Pawar, V. S., Lokwani, D. K., Bhandari, S. V., Bothara, K. G., Chitre, T. S., Devale, T. L., ... & Parikh, J. K. (2011). Design, docking study and ADME prediction of Isatin derivatives as anti-HIV agents. Medicinal Chemistry Research, 20(4), 370-380. [Link]

-

Torres, J. C., Garden, S. J., & Pinto, A. C. (1998). A convenient methodology for the N-alkylation of isatin compounds. Synthetic communications, 28(9), 1679-1689. [Link]

-

Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoğlu, Ş. A., & Demirbaş, N. (2010). Synthesis and antimicrobial activities of some new 1, 2, 4-triazole-3-thione and 1, 3, 4-thiadiazole derivatives. Molecules, 15(4), 2427-2438. [Link]

-

Li, J. J. (2009). Name reactions: a collection of detailed reaction mechanisms. Springer Science & Business Media. [Link]

-

Garden, S. J., Torres, J. C., Ferreira, V. F., & Pinto, A. C. (2000). N-Alkylation of isatins using caesium carbonate. Synthetic Communications, 30(2), 243-251. [Link]

-

Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-κB signaling. Cell, 132(3), 344-362. [Link]

-

Kumar, D., Kumar, N. M., & Shah, K. (2009). Synthesis and biological evaluation of some isatin derivatives. European journal of medicinal chemistry, 44(4), 1637-1642. [Link]

-

Verma, M., Pandeya, S. N., Singh, K. N., & Stables, J. P. (2004). Anticonvulsant activity of Schiff bases of isatin derivatives. Acta pharmaceutica, 54(1), 49-56. [Link]

-

Raji, R., & Kumar, V. (2019). Identification and Mechanistic Profiling of Indolin-2-One Derivatives That Induce ROS-Driven Intrinsic Apoptosis in Prostate and Colorectal Cancer Cells. ChemistrySelect, 4(41), 12135-12143. [Link]

-

Kerbel, R. S. (2008). Tumor angiogenesis. New England Journal of Medicine, 358(19), 2039-2049. [Link]

-

Jones, G. (2004). The Knoevenagel condensation. Organic reactions, 15, 204-599. [Link]

-

Dawood, K. M., Farag, A. M., & Kandeel, Z. E. S. A. (2005). Synthesis of some new Schiff bases and pyrazole derivatives from isatin. Journal of the Chinese Chemical Society, 52(5), 975-980. [Link]

-

Pal, M., & Padakanti, S. (2006). A simple and efficient method for the Knoevenagel condensation of isatins with active methylene compounds. Synthetic communications, 36(16), 2323-2331. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Novel synthesis of sunitinib, a tyrosine kinase inhibitor | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 5. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. patents.justia.com [patents.justia.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.aip.org [pubs.aip.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [cambridge.org]

- 16. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]

- 17. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and structure-activity evaluation of isatin-β-thiosemicarbazones with improved selective activity towards multidrug-resistant cells expressing P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biomedres.us [biomedres.us]

- 20. researchgate.net [researchgate.net]

The Isatin Scaffold: A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide on the Therapeutic Applications of Isatin-Based Compounds

This guide provides a comprehensive overview of the significant therapeutic potential of isatin-based compounds, intended for researchers, scientists, and professionals in the field of drug development. We will explore the core chemical properties of isatin and its derivatives, delve into their diverse mechanisms of action across various diseases, and provide practical, field-proven insights into their synthesis and evaluation.

Isatin, or 1H-indole-2,3-dione, is a heterocyclic compound first identified in the 19th century. Its unique structural features, including a fused aromatic ring system and a reactive ketone group, make it a versatile scaffold for chemical modification. This versatility has allowed for the generation of vast libraries of isatin derivatives, many of which exhibit potent biological activities. The inherent drug-like properties of the isatin core have established it as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.

Anticancer Applications: Targeting the Hallmarks of Cancer

Isatin-based compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which isatin derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers.

Several potent isatin-based kinase inhibitors have been developed. For instance, Sunitinib , an FDA-approved drug, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFR, PDGFR, and c-KIT, among others, thereby inhibiting angiogenesis and tumor cell proliferation. Another notable example is Nintedanib , which also targets multiple RTKs involved in angiogenesis and tumor growth.

The following diagram illustrates the general mechanism of action of isatin-based kinase inhibitors:

Caption: Experimental workflow for apoptosis evaluation.

Quantitative Data: Anticancer Activity of Isatin Derivatives

The following table summarizes the in vitro anticancer activity of selected isatin-based compounds against various cancer cell lines.

| Compound | Target | Cell Line | IC50 (µM) |

| Sunitinib | VEGFR, PDGFR, c-KIT | HUVEC | 0.01 |

| Nintedanib | VEGFR, FGFR, PDGFR | A549 (Lung) | 0.2 |

| Isatin-Schiff base 1 | Caspase-3 | HeLa (Cervical) | 5.2 |

| Isatin-thiosemicarbazone 2 | Topoisomerase II | MCF-7 (Breast) | 1.8 |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of isatin-based compounds on cancer cells using the MTT assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the isatin-based compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Neuroprotective Applications: Combating Neurodegenerative Diseases

Isatin and its derivatives have shown promise in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Their neuroprotective effects are attributed to their ability to modulate various targets involved in neuronal cell death and dysfunction.

Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

Isatin is an endogenous inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like dopamine and serotonin. Inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. Numerous isatin derivatives have been synthesized and evaluated as potent and selective MAO inhibitors.

The following diagram illustrates the role of isatin-based MAO inhibitors in Parkinson's disease:

Caption: Isatin-based MAO-B inhibition for Parkinson's disease.

Antimicrobial and Antiviral Applications: A Broad Spectrum of Activity

Isatin derivatives have demonstrated a wide range of antimicrobial and antiviral activities.

Antiviral Activity

The isatin scaffold has been a valuable template for the development of antiviral agents. For instance, isatin-β-thiosemicarbazone was one of the first synthetic antiviral drugs to be used in humans for the prophylaxis of smallpox. More recently, isatin derivatives have been investigated for their activity against a variety of viruses, including HIV, influenza, and coronaviruses. The mechanisms of antiviral action are diverse and can involve the inhibition of viral enzymes, such as proteases and reverse transcriptase, or interference with viral entry and replication processes.

Antimicrobial Activity

A number of isatin-based compounds have been reported to possess antibacterial and antifungal properties. Their mode of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The broad spectrum of activity and the potential for chemical modification make isatin derivatives attractive candidates for the development of new antimicrobial agents to combat drug-resistant pathogens.

Conclusion and Future Directions

The isatin scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its chemical tractability and the diverse biological activities of its derivatives have led to the development of approved drugs and numerous promising clinical candidates. Future research in this area will likely focus on the rational design of more potent and selective isatin-based compounds, the elucidation of their detailed mechanisms of action, and their evaluation in preclinical and clinical studies for a wide range of diseases. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs.

References

-

Foley, P. (2017). Isatin: The Endogenous Monoamine Oxidase Inhibitor, All Things to All Men? Journal of Neural Transmission, 124(2), 139-144. [Link]

-

Tantak, M. P., & Kumar, D. (2018). Isatin: A Privileged Scaffold for the Development of Antiviral Agents. European Journal of Medicinal Chemistry, 158, 874-896. [Link]

Unraveling the Anticancer Trajectory of 3-((4-Chlorophenyl)imino)indolin-2-one: A Mechanistic and Methodological Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The indolin-2-one scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of potent anticancer agents, including FDA-approved kinase inhibitors like Sunitinib.[1][2] This technical guide delves into the probable mechanism of action of a specific isatin-Schiff base derivative, 3-((4-Chlorophenyl)imino)indolin-2-one, within cancer cells. While direct, in-depth research on this particular molecule is emerging, this document synthesizes the wealth of knowledge surrounding structurally related isatin derivatives to project a comprehensive mechanistic landscape. We will explore its likely molecular targets, the signaling cascades it perturbs, and the ultimate cellular fates it orchestrates, such as apoptosis and cell cycle arrest. Furthermore, this guide provides detailed, field-proven protocols for the key experimental assays essential for elucidating the anticancer properties of this and related compounds.

Introduction: The Isatin Scaffold - A Cornerstone of Anticancer Drug Discovery